molecular formula C12H21NO5 B13946870 N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid

N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid

Cat. No.: B13946870
M. Wt: 259.30 g/mol
InChI Key: FHKBRTRXIIFZPJ-UHFFFAOYSA-N
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Description

N-Boc-Amino-(4-hydroxycyclohexyl)carboxylic acid (CAS 369403-08-7) is a bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl-substituted cyclohexane ring. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol . The compound’s structure combines a rigid cyclohexyl scaffold with polar functional groups (hydroxyl and carboxylic acid), making it valuable in medicinal chemistry for modulating solubility, stability, and target interactions. The Boc group enhances stability during synthetic workflows while allowing controlled deprotection under acidic conditions .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)17-11(16)13-18-10(15)8-4-6-9(14)7-5-8/h8-9,14H,4-7H2,1-3H3,(H,13,16)

InChI Key

FHKBRTRXIIFZPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)C1CCC(CC1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from cyclohexane derivatives such as 4-aminocyclohexanecarboxylic acids or 4-hydroxycyclohexanecarboxylic acids.
  • Selective protection of the amino group with tert-butoxycarbonyl (Boc) group.
  • Introduction or preservation of the hydroxyl group at the 4-position on the cyclohexane ring.
  • Functional group transformations such as reduction, cyanide substitution, hydrolysis, or ring-opening reactions.
  • Purification and isolation of the trans isomer due to its favorable properties.

Preparation via Reduction and Cyanide Substitution (Patent CN107011216A)

A detailed four-step industrially scalable preparation method for trans-4-Boc-aminocyclohexane carboxylic acid derivatives is disclosed, which can be adapted to the hydroxy-substituted analogs:

Step Description Reagents/Conditions Product Yield/Purity
1 Reduction of trans-4-Boc-cyclohexane-carboxylic acid to trans-4-Boc-aminocyclohexane methanol Sodium borohydride in tetrahydrofuran (THF), Lewis acid (e.g., aluminum chloride, calcium chloride, boron trifluoride) added dropwise trans-4-Boc-aminocyclohexane methanol Not specified
2 Formation of methanol sulfonic acid ester Addition of sulfonic acid chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in presence of a sour agent trans-4-Boc-aminocyclohexane methanol sulfonic acid ester Not specified
3 Cyanide substitution Reaction with cyanide (e.g., sodium cyanide or potassium cyanide) at 80°C for 24 hours trans-4-Boc-aminocyclohexane acetonitrile Not specified
4 Hydrolysis to carboxylic acid Hydrolysis with alkali (sodium hydroxide or potassium hydroxide) at elevated temperature for 24 hours, acidification to pH 2-3 with hydrochloric acid trans-4-Boc-aminocyclohexane carboxylic acid Example: 2.8 kg from 3 kg starting material, 99% purity, 93% yield

This method emphasizes the use of sodium borohydride as a reducing agent and Lewis acids for efficient reduction, followed by sulfonylation and cyanide displacement to introduce the carboxylic acid functionality. The process is suitable for large-scale production with high purity and yield.

Direct Hydrogenation and Boc Protection from p-Aminobenzoic Acid (Patent CN108602758B and WO2017134212A1)

An alternative approach involves:

  • Catalytic hydrogenation of p-aminobenzoic acid or its derivatives using ruthenium on carbon (Ru/C) catalyst under hydrogen pressure (e.g., 15 bar at 100°C for 20 hours) in basic aqueous medium.
  • This reaction converts the aromatic ring to a cyclohexane ring, yielding a mixture of cis/trans 4-aminocyclohexanecarboxylic acid isomers with a trans:cis ratio greater than 3:1.
  • Subsequent protection of the amino group with Boc anhydride in acetone at room temperature for 20 hours yields the N-Boc-protected amino acid.
  • Separation of the trans isomer from the cis/trans mixture is achieved by selective alkylation and crystallization techniques, for example, using potassium carbonate and bromethane in acetone followed by acid-base extraction.
Step Description Reagents/Conditions Product Yield/Purity
1 Hydrogenation of p-aminobenzoic acid 5% Ru/C catalyst, 10% NaOH, 15 bar H2, 100°C, 20 h 4-aminocyclohexanecarboxylic acid (cis/trans mixture, ~1:4.6) Full conversion
2 Boc protection Boc anhydride, acetone, room temperature, 20 h N-Boc-4-aminocyclohexanecarboxylic acid (cis/trans mixture) 70% yield, 92% purity
3 Separation of trans isomer K2CO3, bromethane, acetone, 60°C, 3 h; crystallization at -10°C trans-N-Boc-4-aminocyclohexanecarboxylic acid 62% yield, 99.1% purity

This one-pot process is efficient and suitable for pharmaceutical intermediate synthesis, with the trans isomer favored due to its desirable properties.

Synthesis of N-Boc-β-Hydroxy-α-Amino Acids via Sharpless Asymmetric Epoxidation and Ring Opening (Literature Reference)

A more stereoselective and enantiomerically pure approach involves:

  • Starting from α,β-unsaturated carboxylic acids derived from Doebner condensation of malonic acid and aliphatic aldehydes.
  • Esterification to methyl esters followed by reduction to allylic alcohols.
  • Sharpless asymmetric epoxidation using diethyl D-tartrate to obtain optically active epoxy alcohols.
  • Stepwise oxidation to epoxy carboxylic acids.
  • Regioselective ring-opening of the epoxide with benzyl amine to introduce the amino group at the β-position.
  • Catalytic hydrogenation to remove benzyl protecting groups.
  • Final protection of the amino group with Boc anhydride to yield N-Boc-β-hydroxy-α-amino acids, including the 4-hydroxycyclohexyl derivatives.

This method provides high enantiomeric purity and is suitable for complex chiral amino acid synthesis but involves multiple steps and careful stereochemical control.

Epoxide Ring-Opening and Lactone Formation Approach (Beilstein Journal)

In a related synthetic strategy:

  • N-Boc-amino esters are epoxidized with meta-chloroperbenzoic acid (m-CPBA) to form epoxides.
  • The epoxide undergoes ring-opening reactions with nucleophiles such as sodium azide or hydrochloric acid in methanol.
  • Unexpected lactone formation can occur, which upon Boc deprotection yields cyclic β-amino acid derivatives.
  • This approach can be adapted to prepare hydroxy-substituted cyclohexyl amino acids by controlling reaction conditions and nucleophiles.

This method highlights regioselective transformations and functional group interconversions relevant to the target compound.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purity Notes
Reduction + Cyanide substitution (Patent CN107011216A) trans-4-Boc-cyclohexane-carboxylic acid Sodium borohydride, Lewis acid, sulfonyl chloride, cyanide, alkali Multi-step, 24 h reactions, 50 L reactor scale ~93% (step 4) 99% Industrial scale, high purity, suitable for large-scale
Hydrogenation + Boc protection (Patents CN108602758B, WO2017134212A1) p-Aminobenzoic acid Ru/C catalyst, H2, NaOH, Boc anhydride, K2CO3, bromethane 100°C, 15 bar H2, 20 h; room temp 20 h; 60°C 3 h 70% (Boc protection), 62% (trans isolation) 92% (Boc protection), 99% (trans isomer) One-pot, cis/trans mixture separation, scalable
Sharpless epoxidation + ring opening (Literature) α,β-unsaturated carboxylic acids Diethyl D-tartrate, benzyl amine, catalytic hydrogenation Multi-step, stereoselective Variable High enantiomeric purity Enantiopure, complex, for chiral synthesis
Epoxide ring-opening and lactone formation (Beilstein) N-Boc-amino esters m-CPBA, NaN3, HCl/MeOH Mild conditions, regioselective Moderate Moderate to high Useful for regioselective functionalization

Analytical and Purification Considerations

  • Purity of the final this compound is typically assessed by HPLC and NMR spectroscopy.
  • Separation of cis/trans isomers is crucial and often achieved by selective crystallization or chemical derivatization.
  • The use of Lewis acids in reduction steps facilitates efficient conversion and stereochemical control.
  • Hydrolysis and acidic workup steps require careful pH adjustment (pH 2-3) to precipitate the target acid.
  • Catalytic hydrogenation steps require monitoring by TLC or NMR to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Acidic conditions (e.g., trifluoroacetic acid (TFA))

Major Products Formed

Scientific Research Applications

N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule. The hydroxyl and carboxylic acid groups provide additional sites for chemical modifications, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Key Observations :

  • Replacing the cyclohexane ring with a piperidine (as in N-Boc-2-piperidinecarboxylic acid) introduces basicity due to the nitrogen atom, altering pH-dependent reactivity .
  • The sulfamoylphenyl group in CAS 817187-19-2 adds hydrogen-bonding capacity and steric bulk, which may influence binding affinity in drug design .

Comparative Syntheses

Compound Synthetic Route Yield Stereochemical Outcome
N-Boc-amino-(4-hydroxycyclohexyl)carboxylic acid Hydroxylation of cyclohexene intermediates followed by Boc protection 80–90% R configuration dominant
4-(Boc-amino)cyclohexanecarboxylic acid Curtius reaction of cyclohexanecarboxylic acid derivatives 87% cis/trans mixture
N-Boc-2-piperidinecarboxylic acid Decarboxylative vinylation of amino acids in THF, with Z-selectivity 70–85% Z-product favored

Key Observations :

  • The Curtius reaction () is efficient for introducing Boc groups but may lack stereocontrol compared to hydroxylation pathways.
  • Solvent-dependent stereoselectivity (e.g., THF in ) highlights the target compound’s synthetic flexibility versus piperidine analogs.

Key Observations :

  • The hydroxyl group in the target compound enhances interactions with biological targets (e.g., enzymes), whereas non-hydroxylated analogs like 4-(Boc-amino)cyclohexanecarboxylic acid serve as nonpolar bioisosteres .
  • Boc deprotection (via HCl/dioxane) is consistent across analogs but requires optimization to prevent cyclohexane ring distortion .

Notes

Stereochemical Variability: The R configuration in the target compound () contrasts with the cis/trans mixtures in 4-(Boc-amino)cyclohexanecarboxylic acid, impacting crystallinity and bioactivity .

Solubility Trade-offs : Hydroxyl groups improve solubility but may reduce membrane permeability compared to sulfamoyl or piperidine derivatives .

Synthetic Scalability : Multigram syntheses () are feasible for cyclohexane-based Boc compounds, enhancing their utility in industrial applications.

Biological Activity

N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the 4-hydroxycyclohexyl moiety. Various synthetic routes have been explored, including asymmetric synthesis techniques which enhance the yield and purity of the desired compound.

Biological Activity

This compound exhibits several biological activities, particularly in relation to its structural analogs. The following sections summarize key findings from recent studies.

1. Antagonistic Activity

Research has shown that derivatives of this compound can act as potent antagonists for various receptors. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit CCR5, a chemokine receptor involved in HIV infection. One study reported that specific stereoisomers demonstrated up to 12-fold increased potency compared to their non-hydroxylated counterparts .

2. Metabolic Stability

The metabolic stability of this compound and its analogs has been assessed in both rat liver microsomes (RLM) and human liver microsomes (HLM). Compounds with a hydrophilic substituent exhibited improved metabolic stability, which is crucial for their pharmacokinetic profiles .

CompoundRLM StabilityHLM Stability
Compound 1LowLow
Compound 2ModerateHigh
This compoundHighModerate

3. In Vitro Studies

In vitro assays have demonstrated the ability of this compound to inhibit specific enzyme activities linked to disease pathways. For example, studies indicate that certain derivatives can effectively inhibit the activity of enzymes involved in cancer progression .

Case Studies

Case Study 1: CCR5 Antagonism
A series of compounds derived from this compound were synthesized and tested for their antagonistic effects on CCR5. The most potent compound showed significant inhibition in cellular assays, suggesting potential therapeutic applications in HIV treatment .

Case Study 2: Metabolic Profiling
Another study focused on the metabolic profiling of this compound derivatives. The results indicated that modifications at specific positions significantly affected both stability and biological activity, highlighting the importance of structural optimization in drug design .

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